1,6-Hexanediamine, N,N'-dichloro-N,N'-dinitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Hexanediamine, N,N’-dichloro-N,N’-dinitro- is a chemical compound with a complex structure It is a derivative of 1,6-hexanediamine, which is a diamine consisting of a hexamethylene hydrocarbon chain terminated with amine functional groups
Vorbereitungsmethoden
The synthesis of 1,6-Hexanediamine, N,N’-dichloro-N,N’-dinitro- involves multiple steps. The starting material, 1,6-hexanediamine, undergoes chlorination and nitration reactions to introduce the dichloro and dinitro groups. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and nitrating agents like nitric acid or a mixture of nitric and sulfuric acids. The industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1,6-Hexanediamine, N,N’-dichloro-N,N’-dinitro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and chloro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamine derivatives.
Substitution: The chloro groups can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, under appropriate conditions. Common reagents used in these reactions include hydrogen gas with a catalyst for reduction, and nucleophiles like sodium hydroxide for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,6-Hexanediamine, N,N’-dichloro-N,N’-dinitro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific therapeutic effects.
Industry: It is utilized in the production of specialty chemicals, coatings, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,6-Hexanediamine, N,N’-dichloro-N,N’-dinitro- involves its interaction with molecular targets through its functional groups. The nitro and chloro groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, potentially altering their functions and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1,6-Hexanediamine, N,N’-dichloro-N,N’-dinitro- can be compared with other similar compounds, such as:
1,6-Hexanediamine, N,N’-dimethyl-: This compound has dimethyl groups instead of dichloro and dinitro groups, leading to different chemical properties and applications.
1,6-Hexanediamine, N,N’-diethyl-:
1,6-Hexanediamine, N,N,N’,N’-tetramethyl-: This compound has four methyl groups, making it distinct in terms of its chemical behavior and applications.
Eigenschaften
CAS-Nummer |
56409-09-7 |
---|---|
Molekularformel |
C6H12Cl2N4O4 |
Molekulargewicht |
275.09 g/mol |
IUPAC-Name |
N-chloro-N-[6-[chloro(nitro)amino]hexyl]nitramide |
InChI |
InChI=1S/C6H12Cl2N4O4/c7-9(11(13)14)5-3-1-2-4-6-10(8)12(15)16/h1-6H2 |
InChI-Schlüssel |
CDQHTUJEZDURJI-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCN([N+](=O)[O-])Cl)CCN([N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.